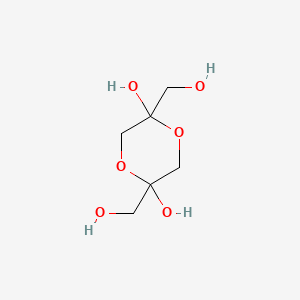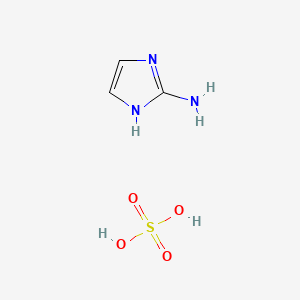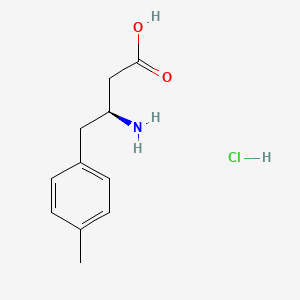
1,3-二羟基丙酮二聚体
描述
1,3-Dihydroxyacetone dimer is primarily used as an ingredient in sunless tanning products . It is a waterproof skin dye used to darken light or unpigmented areas of skin affected by vitiligo, scars, or other causes . It is also used as a catalytic agent and petrochemical additive . Further, it serves as a reagent in three-carbon nucleophilic or electrophilic component in various reactions .
Synthesis Analysis
The industrial production of 1,3-Dihydroxyacetone (DHA) is based on a biotechnological synthetic route using Gluconobacter oxydans . In this process, 16 dehydrogenase genes, unrelated to DHA synthesis, were individually knocked out, with one strain significantly enhancing DHA production . By optimizing the culture media, including seed culture and fermentation media, DHA production was further enhanced .Molecular Structure Analysis
The molecular formula of 1,3-Dihydroxyacetone dimer is C6H12O6 . The average mass is 180.156 Da and the monoisotopic mass is 180.063385 Da .Chemical Reactions Analysis
1,3-Dihydroxyacetone dimer can be used as a precursor to synthesize nitric acid esters such as 1,3-dinitratoacetone and 2,5-bis (nitratomethyl-2,5-nitrato)-1,4-dioxane . It can also be used to synthesize lactic acid in the presence of aluminum salts as catalysts .Physical And Chemical Properties Analysis
1,3-Dihydroxyacetone dimer has a density of 1.5±0.1 g/cm3 . Its boiling point is 448.0±45.0 °C at 760 mmHg . The vapor pressure is 0.0±2.5 mmHg at 25°C . The enthalpy of vaporization is 81.5±6.0 kJ/mol . The flash point is 224.7±28.7 °C . The index of refraction is 1.550 .科学研究应用
Component of Tanning Products
1,3-Dihydroxyacetone dimer is a major component of tanning products . It is used in the formulation of self-tanning cosmetics due to its ability to interact with the amino acids in the skin, leading to a change in color .
Catalytic Agent
It is used as a catalytic agent in various chemical reactions . As a catalyst, it speeds up the rate of chemical reactions without being consumed in the process .
Petrochemical Additive
1,3-Dihydroxyacetone dimer is used as an additive in the petrochemical industry . It can enhance the performance of petrochemical products and improve their properties .
Building Block in Organic Synthesis
This compound serves as a building block in organic synthesis . It can be used to construct more complex molecules in the synthesis of various organic compounds .
Reagent in Nucleophilic or Electrophilic Component
1,3-Dihydroxyacetone dimer serves as a reagent in three-carbon nucleophilic or electrophilic component in various reactions . This makes it a versatile reagent in organic chemistry .
Synthesis of Specialty Polymers
1,3-Dihydroxyacetone dimer can be used in the synthesis of specialty polymers . These polymers can have cutting-edge properties and improved biodegradability, making them suitable for various applications .
作用机制
Target of Action
1,3-Dihydroxyacetone dimer, also known as 2,5-Dihydroxydioxane-2,5-dimethanol, is a bio-based synthon with a broad range of reactivities . It is primarily used as a model compound for studying the structure and function of carbohydrates
Mode of Action
The mode of action of 1,3-Dihydroxyacetone dimer is complex due to its broad range of reactivities. It can undergo dimerization as well as isomerization reactions in aqueous solutions at room temperature . This compound can also be involved in further side-reactions, yielding original side-products, as well as compounds of interest .
Biochemical Pathways
1,3-Dihydroxyacetone dimer is an important intermediate in carbohydrate metabolism in higher plants and animals formed during glycolysis . In the solid state, it exists as a dimer with a dioxan structure, which, upon dissolution, readily dissociates into a mixture of free carbonyl and hydrated monomers . In a typical Maillard reaction, it reacts with the protein keratin on the skin surface, producing pigments called melanoidins .
Pharmacokinetics
It is known that the handling of this compound is delicate due to its ability to undergo various reactions .
Result of Action
The result of the action of 1,3-Dihydroxyacetone dimer is largely dependent on its application. For instance, in cosmetic formulations, it is used as a self-tanning agent . It reacts with the protein keratin on the skin surface, producing pigments called melanoidins . These pigments are polymeric compounds linked by lysine chains to the proteins of the stratum corneum .
Action Environment
The action of 1,3-Dihydroxyacetone dimer can be influenced by environmental factors. For instance, it is known to be hygroscopic , meaning it absorbs moisture from the environment. This property can affect its stability and efficacy. It is recommended to store this compound in a well-ventilated place and keep the container tightly closed to protect it from moisture .
安全和危害
未来方向
1,3-Dihydroxyacetone (DHA) is an underrated bio-based synthon, with a broad range of reactivities . If this peculiar reactivity was harnessed, DHA could help address current sustainability challenges encountered in the synthesis of specialty polymers, ranging from biocompatible polymers to innovative polymers with cutting-edge properties and improved biodegradability .
属性
IUPAC Name |
2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-5(9)3-12-6(10,2-8)4-11-5/h7-10H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQUNHIAUQQPAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC(O1)(CO)O)(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401314347 | |
| Record name | Dihydroxyacetone dimer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401314347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hygroscopic, crystalline, white to off-white powder; Sweet, cooling, aroma | |
| Record name | Dihydroxyacetone dimer | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1700/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Slightly soluble in water, Soluble (in ethanol) | |
| Record name | Dihydroxyacetone dimer | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1700/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
1,3-Dihydroxyacetone dimer | |
CAS RN |
26776-70-5, 62147-49-3 | |
| Record name | Dihydroxyacetone dimer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401314347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Dioxane-2,5-dimethanol, 2,5-dihydroxy-, (2R,5S)-rel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.906 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 26776-70-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dihydroxyacetone (dimer) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032222 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1-Allyl-[1,4]diazepane](/img/structure/B3021734.png)







